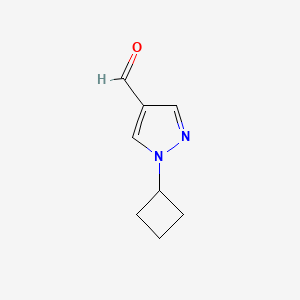
2-(1-Phenylcyclopropyl)acetonitrile
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 2-(1-Phenylcyclopropyl)acetonitrile were not found, acetonitrile, a related compound, is commonly used as an important intermediate in organic synthesis . It has been used in the development of new methods for the synthesis of a variety of important compounds .
Chemical Reactions Analysis
Acetonitrile can be used as an important synthon in many types of organic reactions . It has been used in the synthesis of a variety of important compounds, especially in the field of electrochemical conversions .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“2-(1-Phenylcyclopropyl)acetonitrile” can be utilized as an important intermediate in organic synthesis. Its structure allows for the formation of various complex molecules through reactions such as nucleophilic addition or cycloaddition . The phenylcyclopropyl group can undergo ring-opening reactions, providing access to a range of functionalized acetonitriles .
Electrochemical Conversions
Due to its good conductivity and environmentally friendly features, “this compound” is a compelling candidate for electrochemical conversions. It can be used to afford nitrogen-containing compounds or nitrile-containing compounds, which are valuable in many chemical industries .
Catalyst Development
This compound can act as a ligand for catalysts used in various chemical reactions. The phenylcyclopropyl moiety can stabilize transition states and improve the efficiency of catalytic processes, especially in the formation of carbon-heteroatom bonds .
Pharmaceutical Research
In drug discovery, “this compound” can be a precursor for the synthesis of pharmacologically active molecules. Its transformation into different heterocyclic compounds can lead to the development of new medications .
Material Science
The unique properties of “this compound” make it suitable for creating advanced materials. For instance, it can be used in the design of organic semiconductors or as a building block for high-performance polymers .
Supramolecular Chemistry
“this compound” can be involved in the construction of supramolecular structures. Its ability to form non-covalent interactions with other molecules can lead to the creation of novel molecular assemblies with specific functions .
Eigenschaften
IUPAC Name |
2-(1-phenylcyclopropyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCGDVYPXDJWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149488-95-9 | |
| Record name | 2-(1-phenylcyclopropyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1432684.png)



